N,N-Diethyldodecanamide
Overview
Description
Preparation Methods
N,N-Diethyldodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Diethyldodecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial properties and its role in biological systems.
Medicine: It is used as a pharmaceutical intermediate in the production of drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its surfactant properties
Mechanism of Action
The mechanism of action of N,N-Diethyldodecanamide involves its interaction with biological membranes and proteins. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific molecular targets and pathways involved in microbial metabolism and growth .
Comparison with Similar Compounds
N,N-Diethyldodecanamide is similar to other fatty amides such as N,N-Diethylhexanamide and N,N-Diethyloctanamide. its longer carbon chain (12 carbons) provides it with unique properties, such as higher hydrophobicity and better surfactant characteristics . These properties make it more effective in certain applications, such as in the formulation of cosmetics and personal care products.
Similar Compounds
- N,N-Diethylhexanamide
- N,N-Diethyloctanamide
- N,N-Diethylmyristamide
Properties
IUPAC Name |
N,N-diethyldodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNSVVHTTQBGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044655 | |
Record name | N,N-Diethyldodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044655 | |
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Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; mp = 3-5 deg C; [Alfa Aesar MSDS] | |
Record name | N,N-Diethyldodecanamide | |
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CAS No. |
3352-87-2 | |
Record name | N,N-Diethyldodecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3352-87-2 | |
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Record name | N,N-Diethyl lauramide | |
Source | ChemIDplus | |
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Record name | N,N-Diethyldodecanamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406286 | |
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Record name | N,N-Diethyldodecanamide | |
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Record name | Dodecanamide, N,N-diethyl- | |
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Record name | N,N-Diethyldodecanamide | |
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Record name | N,N-diethyldodecanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.109 | |
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Record name | N,N-DIETHYLLAURAMIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N,N-Diethyldodecanamide (DEDA) primarily used for in research?
A1: DEDA is often employed as an extractant in separation science. Due to its ability to selectively bind to certain metal ions, it is particularly useful for separating actinides like uranium, thorium, plutonium, and americium from acidic solutions. This property makes DEDA valuable in environmental analysis, especially for studying soil and sediment samples. [, ]
Q2: Can you elaborate on the adsorption behavior of DEDA at the air-water interface?
A3: DEDA demonstrates significant surface activity. At monolayer saturation (around 1.4 x 10⁻⁵ M), each DEDA molecule occupies approximately 41.2-45.6 Ų at the air-water interface. This area is comparable to other surfactants like sodium dodecyl sulfate. Interestingly, DEDA's surface adsorption deviates slightly from the Szyszkowski-Langmuir equation of state below 50% coverage, suggesting a potential two-state adsorption mechanism. []
Q3: What happens to DEDA at elevated temperatures?
A4: DEDA undergoes complex thermal degradation at elevated temperatures. Studies have shown that at 215 °C, it decomposes into a mixture of carboxylic acids, ketones, imides, and substituted amides. The rate and products of this degradation are significantly influenced by the presence of oxygen. For instance, under an oxygen atmosphere, the degradation is faster compared to an air or nitrogen atmosphere. []
Q4: Has DEDA been investigated through computational chemistry methods?
A5: While the provided research papers don't delve into specific computational studies on DEDA itself, one paper mentions the use of the UNIFAC model to predict its activity coefficients at infinite dilution. This suggests that computational chemistry approaches, particularly group contribution methods, can be applied to understand and predict DEDA's behavior in various solutions. []
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